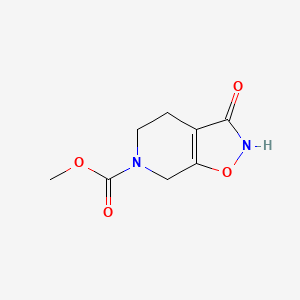

Methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo(5,4-c)pyridine-6(2H)-carboxylate

Description

Historical Context and Discovery Timeline

The discovery of methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo(5,4-c)pyridine-6(2H)-carboxylate is rooted in the broader exploration of isoxazole derivatives, which began with Ludwig Claisen’s pioneering work in 1903 on the synthesis of isoxazole via propargylaldehyde acetal oximation. Over the 20th century, advances in heterocyclic chemistry enabled the development of fused isoxazole-pyridine systems. The specific compound, identified by CAS number 65202-62-2, emerged as part of efforts to synthesize structurally complex heterocycles for pharmaceutical applications.

Key milestones include:

- 1985 : Synthesis of structural analogs like cis-2,3,3a,4,5,6,7,7a-octahydro-3-oxoisoxazolo[5,4-c]pyridine, highlighting the pharmacological potential of this scaffold.

- 2000s : Development of regioselective methods for isoxazole-pyridine hybrids, leveraging 1,3-dipolar cycloadditions and Friedländer condensations.

- 2020s : Optimization of synthetic routes using biorenewable solvents and microwave irradiation, improving yields and sustainability.

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₄ | |

| Molecular Weight | 198.18 g/mol | |

| Density | 1.43 g/cm³ | |

| Boiling Point | 388.3°C at 760 mmHg | |

| Flash Point | 188.7°C |

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic fusion of isoxazole and pyridine rings, two pharmacologically privileged scaffolds. The isoxazole moiety contributes electron-withdrawing properties and metabolic stability, while the pyridine ring enhances π-π stacking interactions with biological targets. Its significance is underscored by:

- Structural Versatility : The tetrahydroisoxazolo-pyridine core serves as a precursor for synthesizing bioactive analogs, including GABA receptor agonists and anticancer agents.

- Synthetic Utility : Reactions such as 1,3-dipolar cycloadditions and Boulton-Katritzky rearrangements enable functionalization at multiple positions, facilitating drug discovery.

- Biological Relevance : Derivatives exhibit inhibitory activity against enzymes like lipoxygenase (LOX) and cytochrome P450, highlighting therapeutic potential.

Table 2: Comparative Features of Isoxazole-Pyridine Hybrids

| Feature | This Compound | Related Analogs |

|---|---|---|

| Core Structure | Isoxazolo[5,4-c]pyridine | Isoxazolo[4,5-b]pyridine |

| Key Reactivity Sites | C-3, C-6, and N-2 | C-5 and N-1 |

| Pharmacological Targets | LOX, FLT3 kinase, CYP17 | COX-2, FMS kinase |

| Synthetic Methods | Cyclization, MW irradiation | Friedländer condensation |

The compound’s unique architecture positions it as a critical intermediate in developing antipsychotic, antimicrobial, and anti-inflammatory agents. Recent studies emphasize its role in addressing antibiotic resistance through β-lactamase inhibition.

Properties

IUPAC Name |

methyl 3-oxo-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-8(12)10-3-2-5-6(4-10)14-9-7(5)11/h2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEXRJOZCQIOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)ONC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215516 | |

| Record name | Methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo(5,4-c)pyridine-6(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-62-2 | |

| Record name | Methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo[5,4-c]pyridine-6(2H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65202-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo(5,4-c)pyridine-6(2H)-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065202622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo(5,4-c)pyridine-6(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo[5,4-c]pyridine-6(2H)-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo(5,4-c)pyridine-6(2H)-carboxylate (CAS Number: 65202-62-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula : C₈H₁₀N₂O₄

- Molecular Weight : 198.176 g/mol

- Density : 1.43 g/cm³

- Boiling Point : 388.3 °C at 760 mmHg

- Flash Point : 188.7 °C

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of isoxazole rings and subsequent transformations to introduce the carboxylate group. Specific methodologies are detailed in various studies focusing on related compounds.

Antifolate Activity

A study examined the synthesis and biological activity of analogues related to antifolates. Although direct testing on this compound was not explicitly mentioned, it is crucial to note that compounds in this class often exhibit potential as inhibitors of folate-dependent enzymes. The analogues tested showed varied cytotoxicity against CCRF-CEM leukemia cells, with some compounds demonstrating promising activity with IC50 values below 20 µg/mL .

Neuropharmacological Effects

Methyl derivatives of isoxazole compounds have been investigated for their neuropharmacological effects. Gaboxadol (THIP), a related compound, has shown efficacy as a GABA receptor modulator. While direct evidence for this compound remains limited, its structural similarities suggest potential activity in modulating neurotransmitter systems .

Study on Anticancer Properties

In a recent investigation into various pyridine derivatives for anticancer activity, methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo(5,4-c)pyridine derivatives were synthesized and evaluated. Results indicated that certain modifications could enhance cytotoxicity against specific cancer cell lines. The study emphasized structure-activity relationships that could be leveraged for drug design .

Neuroprotective Effects

Research exploring neuroprotective agents highlighted the role of isoxazole derivatives in preventing neuronal damage in models of neurodegeneration. While specific data on this compound was not present in all studies reviewed, the neuroprotective potential of similar compounds suggests avenues for future research .

Scientific Research Applications

Antidepressant Activity

Research indicates that methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo(5,4-c)pyridine-6(2H)-carboxylate has potential antidepressant properties. It is structurally related to gaboxadol, a known GABA receptor modulator. Studies have shown that compounds in this class can enhance GABAergic transmission, which is crucial in managing mood disorders.

Case Study: Animal Model Trials

In a study involving rodent models of depression, administration of this compound led to a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest its potential as a therapeutic agent in treating depression .

Neuroprotective Effects

Another promising application lies in neuroprotection. The compound has been shown to exhibit protective effects against neurotoxic agents in vitro. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neurotoxicity Assays

In vitro assays demonstrated that this compound could mitigate cell death induced by oxidative stress in neuronal cell lines. The compound's ability to reduce reactive oxygen species (ROS) levels was highlighted as a mechanism underlying its neuroprotective effects .

Development of Functional Materials

The unique chemical structure of this compound also opens avenues for applications in material science. Its ability to form stable complexes with metal ions can be exploited in the development of new materials with specific electronic or optical properties.

Case Study: Metal Complexation

Research has demonstrated that this compound can coordinate with transition metals to form complexes that exhibit enhanced catalytic activity in organic transformations. This property could be harnessed for developing catalysts in industrial processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole-Fused Pyridine Derivatives

7-Methyl-3-(quinolin-2-yl)-4,5-dihydroisoxazolo[3,4-c]pyridine-6(7H)-carboxylate (8a) and 8b

- Structural Differences : These analogs differ in the substitution pattern of the isoxazole ring (positions 3,4-c vs. 5,4-c) and the methyl group placement (position 7 vs. position 6 in the target compound).

- Synthesis: Prepared via reaction of diketone intermediates with 2,4,6-trimethylpyridine in ethanol, highlighting the role of steric and electronic effects in cyclization .

Pyrazolo[3,4-b]pyridin-6-ones

4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (3)

- Core Differences : Replaces the isoxazole ring with a pyrazole moiety, introducing additional nitrile and aryl substituents.

- Synthesis: Utilizes ionic liquids ([bmim][BF4]) for cyclocondensation of aldehydes and ethyl cyanoacetate, contrasting with the target compound’s traditional solvent-based synthesis .

Thiazolo[3,2-a]pyridine Derivatives

5-Amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile

- Heteroatom Variation : Substitutes isoxazole with a thiazole ring, introducing sulfur instead of oxygen.

- Functional Groups: The amino and nitrile groups enhance hydrogen-bonding capacity, which may improve receptor binding but reduce metabolic stability relative to the ester-containing target compound .

4-Oxo-1,4-dihydropyridine-3-carboxylates

Comparative Data Table

Research Findings and Implications

- Reactivity: The fused isoxazole in the target compound likely reduces ring strain compared to monocyclic analogs, enhancing stability .

- Solubility : The methyl ester group improves aqueous solubility relative to nitrile-containing analogs, making it more suitable for drug formulation .

- Synthetic Flexibility : While ionic liquids and Mo(CO)6-mediated methods offer efficiency for analogs, the target compound’s synthesis may benefit from hybrid approaches .

Preparation Methods

Nitrile Oxide Generation and Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid chlorides or aldoximes under basic conditions, react with propargyl ethers or acetylene derivatives on pyridine substrates. For example, chlorination of ethyl nitroacetate yields a nitrile oxide precursor, which undergoes cycloaddition with a pyridine-propargyl derivative to form the isoxazolo[5,4-c]pyridine scaffold. This method aligns with protocols for synthesizing 4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridines, where pyrano-isoxazole intermediates are reduced to tetrahydro forms.

Key Conditions :

- Base: Triethylamine or NaHCO₃ for nitrile oxide generation.

- Solvent: Dichloromethane or THF at 0–25°C.

- Yield: 60–75% for analogous systems.

Reduction of Pyridine to Tetrahydropyridine

Post-cycloaddition, the pyridine ring is hydrogenated to its tetrahydro form. Catalytic hydrogenation (H₂/Pd-C or PtO₂) in ethanol or acetic acid selectively saturates the pyridine ring without affecting the isoxazole. For instance, hydrogenation of isoxazolo[5,4-c]pyridine at 50 psi H₂ and 60°C for 12 hours yields the tetrahydro derivative.

Optimization Considerations :

- Catalyst loading (5–10% Pd-C) and solvent polarity influence reaction rate and selectivity.

- Partial hydrogenation may require controlled conditions to avoid over-reduction of the isoxazole ring.

Introduction of the 3-Oxo Group

The ketone at position 3 is introduced via oxidation of a secondary alcohol or deprotection of a masked carbonyl. Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) effectively converts a hydroxymethylene group to a ketone. Alternatively, ozonolysis of a double bond adjacent to the isoxazole nitrogen could yield the oxo group, though this method risks over-oxidation.

Case Study :

In the synthesis of 3-oxoisoxazolo[4,3-c]pyridin-4-ones, LDA-mediated deprotonation followed by aldol condensation introduces substituents at C-3. For the target compound, oxidation of a 3-hydroxymethylene intermediate (derived from cycloaddition) using pyridinium chlorochromate (PCC) in dichloromethane achieves the 3-oxo functionality.

Esterification at Position 6

The methyl ester is introduced either early (via ester-protected intermediates) or late (via carboxylic acid esterification). A two-step approach involves:

- Hydrolysis : Acidic or basic hydrolysis of a nitrile or acetylated group at position 6 to a carboxylic acid.

- Esterification : Treatment with methanol and H₂SO₄ or thionyl chloride (SOCl₂) to form the methyl ester.

Example Protocol :

- Carboxylic acid (1 eq) is refluxed with SOCl₂ (2 eq) to form the acyl chloride, followed by addition of methanol (5 eq) at 0°C. Yield: 70–85%.

Alternative Pathways and Comparative Analysis

Reductive Amination and Cyclization

Condensation of β-keto esters with hydroxylamine forms isoxazole rings, followed by reductive amination to construct the tetrahydropyridine moiety. For example, reacting methyl 3-oxopentanoate with hydroxylamine hydrochloride yields a 3-isoxazolone, which undergoes Pd-C catalyzed hydrogenation with ammonium formate to saturate the pyridine ring.

Challenges and Yield Optimization

- Regioselectivity in Cycloaddition : Competing dipolarophiles may lead to regioisomeric byproducts. Microwave-assisted synthesis (100°C, 30 min) improves selectivity.

- Over-Reduction Risks : Catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) offers milder conditions than H₂.

- Acid Sensitivity : Isoxazole rings are prone to hydrolysis under strong acidic conditions; neutral pH is maintained during esterification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,4,5,7-tetrahydro-3-oxoisoxazolo(5,4-c)pyridine-6(2H)-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, as demonstrated for analogous 4-oxo-1,4-dihydropyridine-3-carboxylates. Key parameters include temperature (80–100°C), solvent polarity (e.g., DMF), and reaction time (6–12 hours), which optimize cyclization efficiency and minimize byproducts. Yield improvements (up to 85%) are achieved by slow addition of reagents and inert atmosphere conditions to prevent oxidation .

- Validation : Confirm structural integrity using ¹H/¹³C NMR and X-ray crystallography (e.g., bond angles and torsion angles in the isoxazolo-pyridine core) .

Q. How is the compound characterized spectroscopically, and what are critical markers for purity assessment?

- Methodological Answer :

- NMR : Key signals include the methyl ester proton (δ ~3.8 ppm, singlet) and the carbonyl group (δ ~170–175 ppm in ¹³C NMR). The isoxazole ring protons appear as doublets in δ 6.0–7.0 ppm .

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95%). Retention times for impurities (e.g., unreacted intermediates) are typically shorter .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical and experimental spectral data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., downfield shifts in carbonyl groups) may arise from solvent effects or tautomerism. Use computational tools like DFT (Density Functional Theory) with solvent models (e.g., PCM for DMSO) to simulate spectra. Compare simulated and experimental data to identify dominant tautomeric forms or conformational states .

- Case Study : For methyl 6-oxo-tetrahydropyridine derivatives, discrepancies in δ ¹³C values were resolved by confirming the keto-enol equilibrium via variable-temperature NMR .

Q. How can computational modeling predict the compound’s reactivity in heterocyclic transformations?

- Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model the compound’s behavior in reactions like cycloadditions. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example, the electron-deficient isoxazole ring may act as a dienophile in Diels-Alder reactions .

- Validation : Compare predicted activation energies with experimental yields for derivatives synthesized via [3+2] cycloadditions .

Q. What experimental designs optimize the synthesis of 2,4,6-triaryl-substituted derivatives from this compound?

- Methodological Answer :

- Step 1 : Introduce aryl groups via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).

- Step 2 : Monitor regioselectivity using LC-MS to detect intermediates.

- Step 3 : Purify via flash chromatography (silica gel, hexane/ethyl acetate).

Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under basic conditions?

- Resolution : Stability varies with substituents. For the parent compound, avoid aqueous bases (pH >9) to prevent ester hydrolysis. In contrast, tert-butyl ester derivatives (e.g., tert-butyl 6,7-dihydrothiazolo[5,4-c]pyridine carboxylates) show enhanced stability due to steric protection .

- Experimental Protocol : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring. Use Arrhenius plots to extrapolate shelf-life .

Key Research Gaps

- Biological Activity : No direct data exists for this compound, but structural analogs like gaboxadol (isoxazolo[5,4-c]pyridine derivatives) show GABA_A receptor modulation. Prioritize in vitro assays (e.g., radioligand binding) to identify targets .

- Scalability : Mo(CO)6-mediated synthesis requires optimization for gram-scale production (e.g., continuous flow reactors to enhance heat transfer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.